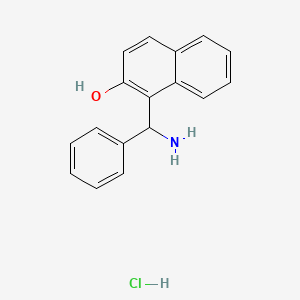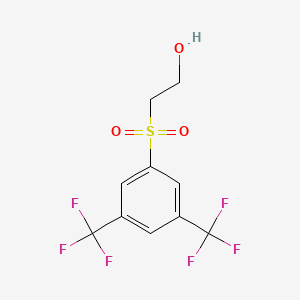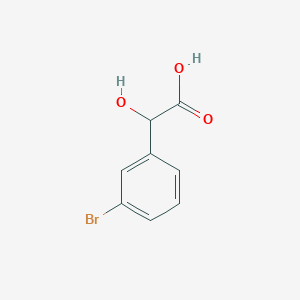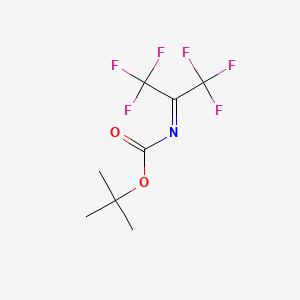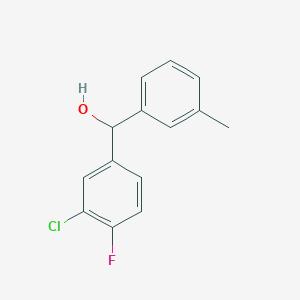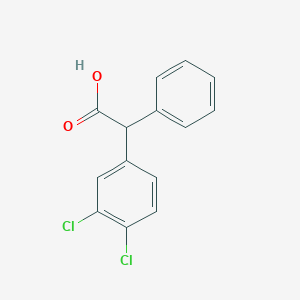
2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)-2-phenylacetic acid” is a chemical compound that has been used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of this compound can be carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)-2-phenylacetic acid” can be analyzed using various spectroscopic methods such as 1D and 2D NMR, MS, FTIR .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.03 g/mol. It has a XLogP3 value of 3.1, indicating its lipophilicity. It also has one hydrogen bond donor .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
2-(3,4-Dichlorophenyl)-2-phenylacetic acid, when synthesized into different compounds, has shown promising antibacterial and antifungal activities. Studies have demonstrated its effectiveness against both Gram-positive (e.g., S. aureus, S. pyogeneus) and Gram-negative (e.g., P. aeruginosa, E. coli) bacteria, as well as against various fungi (C. albicans, A. niger, A. clavatus) (Patel, Patel, Patel, Shaikh, & Patel, 2010). Additionally, organotin derivatives of this compound have been studied for their biological significance, indicating a potential for various medicinal applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).
Photocatalytic Degradation
Photocatalytic degradation of compounds containing 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, like diclofenac, has been researched under UV irradiation using catalysts like TiO2. This process has implications in environmental science, particularly in degrading pharmaceutical compounds in water sources (Martínez, Martínez, Fernández, Santaballa, & Faria, 2011).
Environmental Science and Phytoremediation
The compound’s utility extends to environmental science, specifically in the phytoremediation of herbicides like 2,4-dichlorophenoxyacetic acid. Research shows its importance in reducing concentrations of such compounds in contaminated soil and groundwater, crucial for environmental sustainability (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Synthesis and Chemical Studies
There has been significant research into the synthesis of various derivatives of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid and their chemical properties. These studies are crucial for developing new compounds with potential pharmaceutical applications and understanding their structural and functional characteristics (Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, & Badshah, 2002)
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-6-10(8-12(11)16)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSLHVZDULGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394839 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
CAS RN |
88875-60-9 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



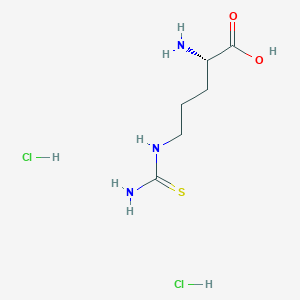
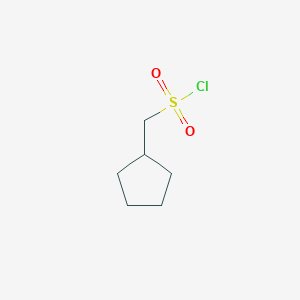
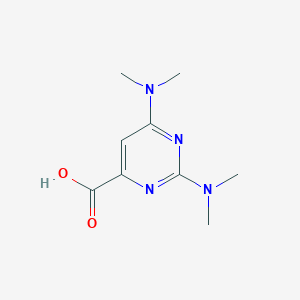
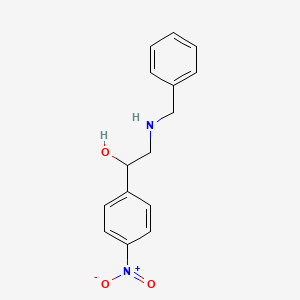
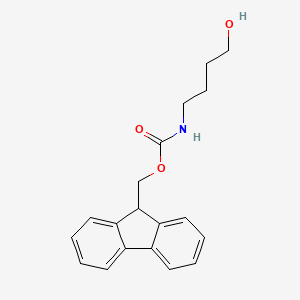
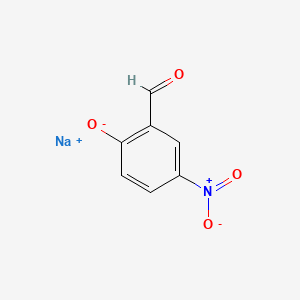
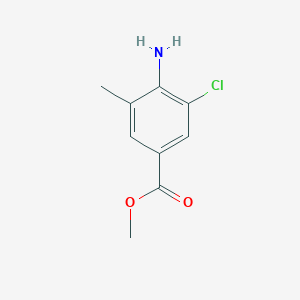
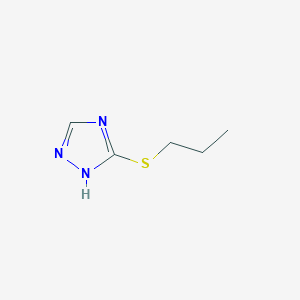
![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
